molecular formula C17H14INO3S B4931833 [4-(1,3-Benzothiazol-2-yl)-2-ethoxy-6-iodophenyl] acetate

[4-(1,3-Benzothiazol-2-yl)-2-ethoxy-6-iodophenyl] acetate

Cat. No.: B4931833
M. Wt: 439.3 g/mol
InChI Key: BUUHCFRXUYWBEO-UHFFFAOYSA-N
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Description

[4-(1,3-Benzothiazol-2-yl)-2-ethoxy-6-iodophenyl] acetate is a complex organic compound that features a benzothiazole moiety, an ethoxy group, and an iodine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzothiazol-2-yl)-2-ethoxy-6-iodophenyl] acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, would be employed to minimize environmental impact .

Scientific Research Applications

Chemistry

In chemistry, [4-(1,3-Benzothiazol-2-yl)-2-ethoxy-6-iodophenyl] acetate is used as a building block for the synthesis of more complex molecules.

Biology

It can be used to study biological processes and interactions at the molecular level .

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties. The presence of the benzothiazole ring is particularly significant due to its known bioactivity .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, due to its electronic properties .

Mechanism of Action

The mechanism of action of [4-(1,3-Benzothiazol-2-yl)-2-ethoxy-6-iodophenyl] acetate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)-2-ethoxy-6-iodophenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO3S/c1-3-21-14-9-11(8-12(18)16(14)22-10(2)20)17-19-13-6-4-5-7-15(13)23-17/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUHCFRXUYWBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)I)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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